molecular formula C9H15N B128113 1-Pyrrolidino-1-cyclopentene CAS No. 7148-07-4

1-Pyrrolidino-1-cyclopentene

Cat. No. B128113
CAS RN: 7148-07-4
M. Wt: 137.22 g/mol
InChI Key: KOFSFYBXUYHNJL-UHFFFAOYSA-N
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Description

1-Pyrrolidino-1-cyclopentene is a chemical compound that is part of a broader class of cyclopentene derivatives. These compounds are characterized by a five-membered ring structure with one or more pyrrolidine groups attached. The interest in such compounds is due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of compounds related to 1-pyrrolidino-1-cyclopentene involves various catalytic and cycloaddition reactions. For instance, the Silver(I)-Ferrophox catalyzed enantioselective desymmetrization of cyclopentenedione is a method used to create highly functionalized enantioenriched bicyclic pyrrolidine derivatives, which could be structurally related to 1-pyrrolidino-1-cyclopentene . Additionally, the Rhodium(III)-catalyzed synthesis of cyclopenta[b]pyrroles from 1,2-diketones, 2-aminopyridine, and alkynes represents another synthetic approach that could potentially be adapted for the synthesis of 1-pyrrolidino-1-cyclopentene derivatives .

Molecular Structure Analysis

The molecular structure of 1-pyrrolidino-1-cyclopentene and its derivatives is characterized by the presence of a pyrrolidine ring fused to a cyclopentene moiety. The structural analysis of these compounds is crucial for understanding their reactivity and properties. For example, the study of cyclo pyridine pyrrole, a large porphyrin analogue, reveals the importance of conformational dynamics in determining the properties of such macrocycles . This insight could be relevant when considering the conformational flexibility of 1-pyrrolidino-1-cyclopentene.

Chemical Reactions Analysis

The reactivity of 1-pyrrolidino-1-cyclopentene derivatives can be inferred from related compounds. Cyclopenta[c]pyridine derivatives, for instance, are formed from reactions between pyrroles and dibromo compounds, indicating that the pyrrolidine ring can participate in ring expansion reactions . Moreover, the catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti(II)/Ti(IV) redox catalysis suggests that 1-pyrrolidino-1-cyclopentene could also be synthesized or modified through similar redox processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-pyrrolidino-1-cyclopentene derivatives can be diverse. For example, the photophysical and electrochemical properties of cycloalkeno[c]pyridine derivatives have been studied, showing distinct absorption peaks and photoluminescence, which could be indicative of the properties of 1-pyrrolidino-1-cyclopentene as well . Additionally, the synthesis of poly(N-hexyl-cyclopenta[c]pyrrole) demonstrates the potential of these compounds to form soluble and redox-conducting polymers, suggesting that 1-pyrrolidino-1-cyclopentene might also be used in the development of novel materials10.

Scientific Research Applications

  • Summary of the Application: 1-Pyrrolidino-1-cyclopentene is used in the total synthesis of halichlorine, pinnaic acid, and tauropinnaic acid . These compounds are marine natural products characterized by a highly functionalized azaspiro[4.5]decane ring system .
  • Methods of Application: The synthesis begins with 1-Pyrrolidino-1-cyclopentene, from which an intermediate possessing the three contiguous stereocenters of the natural products is synthesized in just four steps . Olefin cross metathesis followed by a hydrogenation/hydrogenolysis reaction stereoselectively forms the piperidine ring .
  • Results or Outcomes: The described route provided access to all three compounds from a common, late-stage intermediate . Halichlorine selectively inhibits the induced expression of vascular cell adhesion molecule 1, which is expected to be useful for the treatment of some inflammatory diseases . Both pinnaic acid and tauropinnaic acid exhibit inhibitory activity toward cytostolic phospholipase A2, which may also give these compounds anti-inflammatory properties .

Safety And Hazards

1-Pyrrolidino-1-cyclopentene is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is flammable and can cause skin irritation, serious eye irritation, and specific target organ toxicity (respiratory system) .

Future Directions

While specific future directions for 1-Pyrrolidino-1-cyclopentene are not detailed in the search results, the pyrrolidine ring is a versatile scaffold for novel biologically active compounds, suggesting potential future applications in drug discovery .

properties

IUPAC Name

1-(cyclopenten-1-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-6-9(5-1)10-7-3-4-8-10/h5H,1-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFSFYBXUYHNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884356
Record name Pyrrolidine, 1-(1-cyclopenten-1-yl)-
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Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrrolidino-1-cyclopentene

CAS RN

7148-07-4
Record name 1-(1-Cyclopenten-1-yl)pyrrolidine
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Record name Pyrrolidine, 1-(1-cyclopenten-1-yl)-
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Record name 1-Cyclopentenylpyrrolidine
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Record name Pyrrolidine, 1-(1-cyclopenten-1-yl)-
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Record name Pyrrolidine, 1-(1-cyclopenten-1-yl)-
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Record name N-(cyclopent-1-ene-1-yl)pyrrolidine
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Synthesis routes and methods I

Procedure details

Reflux a mixture of cyclopentanone (600 g, 7.14 mol), pyrrolidine (550 g, 4.68 mol) and toluene-4-sulfonic acid (5.0 g) in toluene (3 L) for 4 hours. After removal of solvent under vacuum, purify the residue by distillation carefully to give 1-cyclopent-1-enyl-pyrrolidine as colorless oil (898 g, 6.55 mol, 91.8%). 1H NMR (CDCl3, 400 MHz): δ 4.04 (m, 1H), 3.06 (m, 4H), 2.39 (m, 4H), 1.85 (m, 6H).
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Reflux a mixture of cyclopentanone (600 g, 7.14 mol), pyrrolidine (550 g, 4.68 mol) and toluene-4-sulfonic acid (5.0 g) in toluene (3 L) for 4 hours. After removal of solvent under vacuum, purify the residue by distillation carefully to give 1-cyclopent-1-enyl-pyrrolidineas colorless oil (898 g, 6.55 mol, 91.8%). 1H NMR (CDCl3, 400 MHz): δ 4.04 (m, 1H), 3.06 (m, 4H), 2.39 (m, 4H), 1.85 (m, 6H).
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyrrolidino-1-cyclopentene

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